9-cis-5,6-Epoxy Retinol Acetate is a derivative of vitamin A, specifically a retinoid, which plays a crucial role in various biological processes, including vision, immune response, and cellular differentiation. This compound is characterized by its unique structural configuration that allows it to interact with specific nuclear receptors, influencing gene expression and cellular functions.
The primary source of 9-cis-5,6-Epoxy Retinol Acetate is through synthetic methods in laboratories and pharmaceutical companies. It can be derived from natural sources of vitamin A or synthesized through various chemical reactions involving retinoid precursors.
9-cis-5,6-Epoxy Retinol Acetate falls under the category of retinoids, which are compounds related to vitamin A. It is classified as a retinoid acetate due to the presence of an acetate group in its molecular structure.
The synthesis of 9-cis-5,6-Epoxy Retinol Acetate typically involves several steps that utilize various chemical reactions. Common methods include:
The synthetic routes can vary depending on the desired purity and yield. For instance, specific conditions such as temperature, solvent choice, and reaction time are optimized to enhance the efficiency of each step.
The molecular formula for 9-cis-5,6-Epoxy Retinol Acetate is . Its structure includes:
CC(=O)C1=C(C(=C(C=C1)C(C(C)C)C)C=C(C)C(=O)O)O
The chemical behavior of 9-cis-5,6-Epoxy Retinol Acetate includes:
These reactions are significant in understanding how 9-cis-5,6-Epoxy Retinol Acetate behaves in biological systems and its stability under different conditions.
The mechanism of action for 9-cis-5,6-Epoxy Retinol Acetate primarily involves binding to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding:
Research indicates that 9-cis-retinoic acid can influence immune cell adhesion through integrin-mediated mechanisms, showcasing its role in immune modulation .
9-cis-5,6-Epoxy Retinol Acetate has several applications in scientific research and medicine:
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3